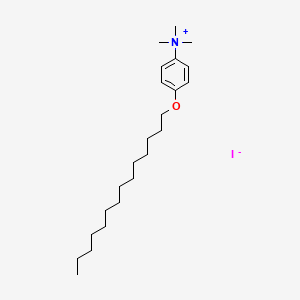![molecular formula C14H21N5O B1220749 2-Propanol,1-[[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]ethylamino]- CAS No. 113362-00-8](/img/structure/B1220749.png)
2-Propanol,1-[[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]ethylamino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol,1-[[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]ethylamino]- is a compound that features a pyrazole and pyridazine moiety. These heterocyclic systems are known for their diverse biological activities and are often used in the synthesis of various biologically active compounds .
Preparation Methods
The synthesis of 2-Propanol,1-[[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]ethylamino]- involves several steps. One common method includes the reaction of hydrazide derivatives with aryl isocyanates or isothiocyanates in anhydrous benzene. The mixture is typically refluxed with stirring for several hours, followed by cooling and the addition of ice water to precipitate the product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include aryl isocyanates, isothiocyanates, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Propanol,1-[[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]ethylamino]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic systems.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of agricultural chemicals such as insecticides, fungicides, and herbicides.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other pyrazole and pyridazine derivatives, such as:
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol
- (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-(®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of 2-Propanol,1-[[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]ethylamino]- lies in its specific combination of pyrazole and pyridazine moieties, which confer distinct biological properties and synthetic versatility .
Properties
CAS No. |
113362-00-8 |
|---|---|
Molecular Formula |
C14H21N5O |
Molecular Weight |
275.35 g/mol |
IUPAC Name |
1-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-ethylamino]propan-2-ol |
InChI |
InChI=1S/C14H21N5O/c1-5-18(9-12(4)20)13-6-7-14(16-15-13)19-11(3)8-10(2)17-19/h6-8,12,20H,5,9H2,1-4H3 |
InChI Key |
UHOJLVQOYHHQLK-UHFFFAOYSA-N |
SMILES |
CCN(CC(C)O)C1=NN=C(C=C1)N2C(=CC(=N2)C)C |
Canonical SMILES |
CCN(CC(C)O)C1=NN=C(C=C1)N2C(=CC(=N2)C)C |
Synonyms |
6-(ethyl(2-hydroxypropyl)amino)-3-(3,5-dimethyl-1-pyrazolyl)pyridazine ISF 3349 ISF-3349 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[6-[[5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-2-methyl-3-nitrooxyoxan-4-yl] nitrate](/img/structure/B1220682.png)


![[[(2R,3S,5R)-5-(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1220687.png)

